molecular formula C7H10S B167328 Thiophene, 2,3,4-trimethyl- CAS No. 1795-04-6

Thiophene, 2,3,4-trimethyl-

Cat. No. B167328
CAS RN: 1795-04-6
M. Wt: 126.22 g/mol
InChI Key: MAVVDCDMBKFUES-UHFFFAOYSA-N
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Description

Thiophene, 2,3,4-trimethyl- is a chemical compound with the formula C7H10S. It has a molecular weight of 126.219 . Thiophenes are a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Thiophene, 2,3,4-trimethyl- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Thiophenes undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, 2,3,4-trimethyl- has a molecular weight of 126.219 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

1. Synthetic Applications

3,4-Bis(trimethylsilyl)thiophene has been synthesized through different routes and used as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes. These thiophenes are prepared using palladium-catalyzed cross-coupling reactions and have applications in creating various organic compounds (Ye & Wong, 1997).

2. UV-Visible Properties

Soluble α-thiophene oligomers, which are silylated at specific positions, have been synthesized. Their UV-visible properties suggest significant insights into the conjugation path in electrochemically prepared poly(3-alkyl-α-thiophene), impacting both solution and solid-state properties (Tour & Wu, 1992).

3. Electropolymerization

Thiophene derivatives of group IV elements, including compounds like 3-(trimethylgermyl)thiophene, have been synthesized and characterized. These compounds' electropolymerization properties are of interest for creating new materials (Ritter & Noftle, 1992).

4. Photoluminescence Properties

2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide is known for its high-efficiency blue fluorescence emission in solid state, making it an important material for photoluminescent applications. The structural properties of this material have been determined and assessed in the context of related derivatives of thiophene-S,S-dioxide (Tedesco et al., 2001).

5. Charge Transport in Copolymers

NDI-thiophene copolymers with varying thiophene units have been synthesized to study the structure-charge transport correlation. These copolymers exhibit significant electron and hole mobility, making them relevant for electronic device applications (Szumilo et al., 2014).

Safety And Hazards

Thiophene, 2,3,4-trimethyl- is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophenes are important heterocyclic scaffolds that are found in natural products as well as in pharmaceutically active agents . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

2,3,4-trimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVVDCDMBKFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073277
Record name Thiophene, 2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 2,3,4-trimethyl-

CAS RN

1795-04-6
Record name 2,3,4-Trimethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3,4-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylthiophene
Source European Chemicals Agency (ECHA)
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Record name 2,3,4-TRIMETHYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
AV Mashkina, LN Khairulina - Russian Journal of Organic Chemistry, 2015 - Springer
Reaction of dimethyl disulfide with thiophene under the action of highly siliceous zeolite at 180–350C and contact time 0.6–14 s resulted in formation of thioalkylation products, 2-(…
Number of citations: 4 link.springer.com
AV Mashkina, LN Khairulina - Kinetics and Catalysis, 2016 - Springer
The gas-phase reaction of dimethyl disulfide with thiophene proceeds under the action of acid catalysts under atmospheric pressure at 160–350C and a residence time of τ = 0.6–21 s …
Number of citations: 1 link.springer.com
F Farhadi, M Iranshahi, SF Taghizadeh… - Industrial Crops and …, 2020 - Elsevier
Volatile sulfur compounds of asafoetida, an oleo-gum-resin, obtained from different Ferula species may be considered as possible metabolites to determine the probable source. …
Number of citations: 26 www.sciencedirect.com
V Ebrahimian, H Azarnivand, SA Javadi - Iranian Journal of Science, 2023 - Springer
Asafoetida volatile oil components (AVOCs) are directly affected by microenvironmental changes. Here, this research aimed to investigate the AVOCs through gradients of micro-…
Number of citations: 0 link.springer.com
A Al-Harahsheh, AY Al-Otoom, RA Shawabkeh - Energy, 2005 - Elsevier
The extracted shale oil by the thermal cracking process of the El-Lujjan oil shale showed that the yield of oil was around 12wt%. The amount of sulfur in this shale oil was found to …
Number of citations: 51 www.sciencedirect.com
EJ Gallegos - Mass Spectrometric Characterization of Shale Oils …, 1986 - books.google.com
ABSTRACTi Paraho shale oil< 260 C (500 F) was analyzed by gas chromatography/mass spectrometry (GC/MS) with the intent of establishing a preliminary set of guidelines and …
Number of citations: 6 books.google.com
J Hao, W Feng, Y Qiao, Y Tian, J Zhang… - Energy Conversion and …, 2017 - Elsevier
The Chemical structures of oil sand bitumen (OSB) derived from Buton and Xinjiang oil sands were determined by elemental analysis, FTIR and 1 H NMR. The thermal cracking …
Number of citations: 59 www.sciencedirect.com
S Grohmann, R Littke, I Abu-Mahfouz, G Gaus… - Marine and Petroleum …, 2023 - Elsevier
This study provides a detailed geochemical and petrographic investigation of 22 Upper Cretaceous Jordan Oil Shale (JOS) samples obtained from various wells distributed across …
Number of citations: 3 www.sciencedirect.com
A Javadi - Journal of Rangeland - rangelandsrm.ir
Article Info Background and Objectives: Sweet Ferula assa-foetida is an important medicinal plant in Iran with various therapeutic properties. This study aims to identify the ecological …
Number of citations: 0 rangelandsrm.ir
A Gholami, SM Mousavi, A Shomali… - Journal of …, 2022 - downloads.hindawi.com
Universal health problems associated with environmental concerns have led to a focus on the technology of green chemistry as an environmentally friendly process [1]. The …
Number of citations: 3 downloads.hindawi.com

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